molecular formula C7H7BrO B088109 2-Bromo-5-methylphenol CAS No. 14847-51-9

2-Bromo-5-methylphenol

Cat. No.: B088109
CAS No.: 14847-51-9
M. Wt: 187.03 g/mol
InChI Key: WWGPJMNOBVKDQO-UHFFFAOYSA-N
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Description

2-Bromo-5-methylphenol is an organic compound with the molecular formula C7H7BrO. It is a brominated derivative of phenol, characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-methylphenol can be synthesized through several methods. One common method involves the bromination of 5-methylphenol (m-cresol) using bromine in the presence of a catalyst such as iron powder. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process often includes steps such as bromination, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of phenol.

Scientific Research Applications

2-Bromo-5-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 2-Bromo-6-methylphenol
  • 2-Chloro-5-methylphenol

Comparison: 2-Bromo-5-methylphenol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Properties

IUPAC Name

2-bromo-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGPJMNOBVKDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281443
Record name 2-Bromo-5-methylphenol
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Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14847-51-9
Record name 2-Bromo-5-methylphenol
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Record name 2-Bromo-5-methylphenol
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Record name 14847-51-9
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Record name 2-Bromo-5-methylphenol
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Record name 2-bromo-5-methylphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions using 2-Bromo-5-methylphenol and its chloro analog in reactions related to thiobisphenol synthesis. What was the purpose of using these specific compounds?

A1: The research aimed to elucidate the structure of the different isomers (2,2′ and 4,4′) obtained during the synthesis of thiobisphenols from 3-alkylphenols and sulfur dichloride []. Using this compound, 4-Bromo-3-methylphenol, and their respective chloro analogs allowed the researchers to observe the reaction products and deduce the structure of the resulting thiobisphenol isomers. This approach helped confirm the regioselectivity of the reaction and provided insights into the influence of substituents on the reaction outcome [].

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